molecular formula C11H12O4 B1221775 3-(4-Methoxybenzoyl)propionic acid CAS No. 3153-44-4

3-(4-Methoxybenzoyl)propionic acid

Cat. No. B1221775
CAS RN: 3153-44-4
M. Wt: 208.21 g/mol
InChI Key: OMTDIBZSUZNVJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Methoxybenzoyl)propionic acid often involves regiospecific reactions, where the correct identification of the regioisomer formed is critical. Spectroscopic techniques alone may not suffice for unambiguous structure determination, necessitating the use of single-crystal X-ray analysis for definitive identification. Such compounds are synthesized through various reactions that emphasize the precision and regiospecific nature of organic synthesis processes (Kumarasinghe et al., 2009).

Molecular Structure Analysis

The molecular structure of 3-(4-Methoxybenzoyl)propionic acid and its derivatives is characterized by specific spatial arrangements and conformations. For instance, the propionic acid group may adopt a gauche conformation relative to its bond connections, influencing the overall molecular geometry. Crystal structure analysis provides insights into the molecular conformation, highlighting the importance of hydrogen bonding and other weak interactions in determining the molecular structure (Ngah et al., 2006).

Chemical Reactions and Properties

Compounds like 3-(4-Methoxybenzoyl)propionic acid participate in various chemical reactions that underline their reactivity and potential for functional group transformations. These reactions can lead to the formation of structurally complex and diverse molecules, demonstrating the compound's versatility in organic synthesis. The study of these chemical reactions provides valuable information on the potential chemical behavior and reactivity patterns of such compounds (Bänziger et al., 2000).

Physical Properties Analysis

The physical properties of 3-(4-Methoxybenzoyl)propionic acid derivatives, such as solubility, crystallinity, and thermal stability, are influenced by structural features like methoxy substitution. These properties are critical for understanding the material characteristics and for tailoring these compounds for specific applications. Research into the physical properties of these compounds sheds light on how structural modifications can impact their physical behavior and stability (Nagata, 2000).

Scientific Research Applications

Molecular Structure and Crystallography

  • The molecular structure of compounds related to 3-(4-Methoxybenzoyl)propionic acid, such as 3-[3-(4-Methoxybenzoyl)thiourea]propionic acid, has been studied in crystallography. These studies detail the conformation and hydrogen bonding patterns of the molecules, which are crucial for understanding their chemical properties and potential applications (Ngah, Darman, & Yamin, 2006).

Organic Synthesis and Chemical Reactions

  • Research has been conducted on the synthesis of beta-(4-methoxybenzoyl)-propionic acid through the Friedel-Crafts reaction, providing insights into the methodologies for creating derivatives of 3-(4-Methoxybenzoyl)propionic acid (Desai & Wali, 1937).
  • The synthesis of 3-(3,4-dihydroxyphenyl)-propionic acid derivatives has been explored, showcasing the potential for creating a variety of compounds with different functional groups for diverse applications (Mikolasch et al., 2002).

Material Science and Polymers

  • Studies on the synthesis, characterization, and degradation of copolyesters involving 3-(4-hydroxyphenyl) propionic acid highlight its role in the development of biodegradable polymers (Nagata, 2000).
  • Research into bioactive (co)oligoesters for cosmetic purposes involving p-anisic acid demonstrates the potential of 3-(4-Methoxybenzoyl)propionic acid derivatives in controlled delivery systems (Maksymiak et al., 2020).

Encapsulation and Controlled Release

  • The encapsulation of flavor molecules like vanillic acid into layered inorganic nanoparticles has been studied, which could have implications for the controlled release of flavors in the food industry (Hong, Oh, & Choy, 2008).

Safety And Hazards

3-(4-Methoxybenzoyl)propionic acid can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

4-(4-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTDIBZSUZNVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185432
Record name 3-(4-Methoxybenzoyl)propionic acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxybenzoyl)propionic acid

CAS RN

3153-44-4
Record name 4-Methoxy-γ-oxobenzenebutanoic acid
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Record name 3-(4-Methoxybenzoyl)propionic acid
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Record name 3-(4-Methoxybenzoyl)propionic acid
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Record name 3-(4-methoxybenzoyl)propionic acid
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Record name 3-(4-Methoxybenzoyl)propionic acid
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Synthesis routes and methods I

Procedure details

Anisole (70.0 g) and succinic anhydride (65.0 g) were dissolved in 1,2-dichloroethane (1 liter) and the mixture was cooled to 0° C. To the resulting suspension there was added, in portions, AlCl3 (172 g) and the resulting mixture was stirred with a mechanical stirrer for 1 hour. The mixture was then poured into a mixture of ice and water (about 1 liter) containing 50 ml of concentrated HCl. The resulting white solid was collected by filtration, washed with water and air dried to yield the title compound, m.p. 145°-147° C.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
172 g
Type
reactant
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Quantity
50 mL
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reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of p-anisole (4.32 g, 50 mmol) and succinic anhydride (4.14 g, 40 mmol) were combined in 1,1,2,2-tetrachloroethane (10 mL) and nitrobenzene (40 mL) at 4° C. Aluminum chloride (24.56 g, 180 mmol) was then added gradually. The temperature was kept at 0°-5° C. and stirred overnight. Water was added and neutralized to quench the reaction. The aqueous phase was separated and washed with ether then reacidified and washed with ether again. The ether fractions were combined, dried and evaporated. The remaining residue was purified by flash silica chromatography to yield a white solid (7.55 g, 88%). 1H NMR (CDCl3) δ7.98 (d, 3H), 6.88 (d, 2H), 3.76 (s, 3H), 3.30 (t, 2H), 2.76 (t, 2H).
[Compound]
Name
p-anisole
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
24.56 g
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reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Six
Name
Yield
88%

Synthesis routes and methods III

Procedure details

A 500 mL round bottom flask equipped with a magnetic stirrer bar and an inert atmosphere (nitrogen gas) was charged with 5.25 mL (48.3 mmol) of anisole, 4.83 g (48.3 mmol) of succinic anhydride, 125 mL 1,1,2,2-tetrachloroethane and 125 mL of nitrobenzene. The reaction vessel was cooled with an external ice bath and stirred for 30 minutes. Aluminum trichloride (14.2 g, 106.4 mmol) was added to the pale yellow solution, which then turned to a dark reddish brown color. The ice bath was removed, and the reaction was allowed to stir at room temperature for 36 hours. Reaction was again cooled with an external ice bath. Prepared acidic solution by pouring 1N hydrogen chloride solution into a 100 mL beaker filled with ice. This solution was added to the reaction mixture carefully, drop-wise at first until reaction became clear with white precipitate. After that point a 10 mL portion was carefully added to test for reactivity, and then the remained of the ice/acid mixture was added. A second 100 mL of ice/acid mixture was added, the external ice bath removed and the pale emulsion was stirred for 2 hours. A white precipitate was collected form the emulsion by suction filtration. This solid was dissolved in 300 mL of 0.3 M sodium hydroxide, washed with 100 mL of ethyl acetate, and acidified to ˜pH 1 with 1 M hydrochloric acid. The white precipitate that was collected upon vacuum filtration was washed with 3×100 mL de-ionized water and dried. The product (4.7 g, 47%) was isolated as a white solid, mp 149-150° C. Combustion analysis: Found: C, 63.52; H, 5.78%; C11H12O4 requires C, 63.45; H, 5.81% 1H NMR (d6-DMSO): δ 12.2, s, 1H (COOH); δ 7.9 d, 2H (aryl H's); δ 7.0, d, 2H, (arylH's); δ 3.8, s, 3H (OMe H's); δ 3.2, t, 2H(CH2 α to carbonyl); δ 2.5, t, 2H(CH2 α to COOH).
Quantity
5.25 mL
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
47%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methoxybenzoyl)propionic acid
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Q & A

Q1: What are the key intermolecular interactions observed in the crystal structure of 3-(4-Methoxybenzoyl)propionic acid?

A1: The crystal structure of 3-(4-Methoxybenzoyl)propionic acid is characterized by inversion dimers formed through pairs of intermolecular O—H⋯O hydrogen bonds []. These dimers are further stabilized by C—H⋯O bonds. Additionally, C—H⋯π interactions are observed between the benzene ring and the methylene group, contributing to the overall packing arrangement within the crystal lattice [].

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